molecular formula C19H20N2O3 B13366353 4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid

Cat. No.: B13366353
M. Wt: 324.4 g/mol
InChI Key: QMGKSISTWGGFLK-UHFFFAOYSA-N
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Description

4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid is a complex organic compound with a unique structure that combines a benzoic acid moiety with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Mechanism of Action

The mechanism of action of 4-(3-(2-methylbenzyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both benzoic acid and pyrimidinyl compounds. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

4-[3-[(2-methylphenyl)methyl]-2-oxo-1,3-diazinan-1-yl]benzoic acid

InChI

InChI=1S/C19H20N2O3/c1-14-5-2-3-6-16(14)13-20-11-4-12-21(19(20)24)17-9-7-15(8-10-17)18(22)23/h2-3,5-10H,4,11-13H2,1H3,(H,22,23)

InChI Key

QMGKSISTWGGFLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCCN(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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